Bunolol

Description

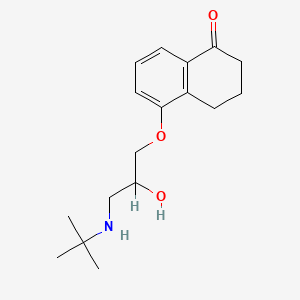

Structure

3D Structure

Properties

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHBTMCLRNMKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022702 | |

| Record name | Bunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27591-01-1 | |

| Record name | (±)-Bunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27591-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Non-Selective Antagonism of Bunolol at β-Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Bunolol, and its active levorotatory enantiomer levothis compound (B1674948), is a potent, non-selective β-adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action involves the competitive blockade of both β1- and β2-adrenergic receptors, with high affinity for each subtype.[1] This comprehensive guide elucidates the molecular interactions of this compound with β-adrenergic receptor subtypes, presenting quantitative binding data, detailed experimental methodologies for receptor affinity determination, and a visualization of the associated signaling pathways. This document is intended to serve as a technical resource for researchers and professionals engaged in cardiovascular and ophthalmic drug discovery and development.

Introduction to this compound and β-Adrenergic Receptors

β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[4] These receptors are classified into three main subtypes: β1, β2, and β3. β1-receptors are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release.[5][6] β2-receptors are found in various tissues, including the smooth muscle of the bronchioles, blood vessels, and the ciliary body of the eye, where they mediate smooth muscle relaxation.[5][6] β3-receptors are primarily located in adipose tissue and are involved in lipolysis.[6]

This compound exerts its therapeutic effects by antagonizing these receptors. Its clinical applications, particularly the use of levothis compound in the treatment of glaucoma, stem from its blockade of β2-receptors in the ciliary body, which reduces the production of aqueous humor and lowers intraocular pressure.[1] Its non-selective nature also leads to systemic effects, such as a reduction in heart rate and blood pressure, by blocking cardiac β1-receptors.[7]

Quantitative Analysis of this compound's Binding Affinity

The affinity of this compound for β-adrenergic receptor subtypes has been quantified through various in vitro studies, primarily utilizing radioligand binding assays. These assays determine the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) and its inhibitory constant (Ki). The pKi, the negative logarithm of the Ki, is also commonly reported, with higher values indicating greater binding affinity.

| Compound | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |

| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM | [1] |

| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM | [1] |

| Levothis compound | Beta-1 | Not Specified | Ki | 0.39 nM | [1] |

| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM | [1] |

| Levothis compound | Beta-1 | Recombinant Human | pKi | 8.40 | [1] |

| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 | [1] |

Experimental Protocols

The determination of this compound's binding affinity to β-adrenergic receptors is predominantly achieved through competitive radioligand binding assays.[1] The following protocols provide a detailed methodology for such experiments.

Membrane Preparation from Tissues or Cultured Cells

This procedure outlines the isolation of cell membranes containing the β-adrenergic receptors of interest.

Materials:

-

Tissue (e.g., guinea pig heart for β1, guinea pig lung for β2) or cultured cells expressing the target receptor subtype.[1]

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.[8]

-

Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4.[8]

-

Protease inhibitor cocktail.[8]

-

Dounce homogenizer or polytron.[8]

Procedure:

-

Mince the tissue or harvest the cultured cells and wash with ice-cold Homogenization Buffer.

-

Homogenize the sample in ice-cold Homogenization Buffer containing a protease inhibitor cocktail using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.[8]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[8]

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[8]

-

Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.[8]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).[8]

-

Aliquot the membrane preparation and store at -80°C until use.[8]

Competitive Radioligand Binding Assay

This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the β-adrenergic receptors in the prepared membranes.

Materials:

-

Prepared cell membranes expressing β1 or β2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[8]

-

Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP) or [³H]-CGP12177.[1] The concentration used should be approximately equal to its dissociation constant (Kd).

-

Unlabeled this compound Stock Solution: A range of concentrations to generate a competition curve.

-

Non-specific Binding Control: A high concentration of a non-selective β-blocker, such as 10 µM propranolol.[8]

-

96-well microplates.

-

Glass fiber filters.[8]

-

Scintillation counter or gamma counter.

Procedure:

-

In a 96-well microplate, set up the following reactions in triplicate:

-

Initiate the binding reaction by adding the membrane preparation to the wells. The final assay volume is typically 200-250 µL.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[8]

-

Wash the filters rapidly with ice-cold Assay Buffer to remove any unbound radioligand.[8]

-

Quantify the radioactivity on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).[1]

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value of this compound.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Signaling Pathways and Experimental Workflow

β-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, β-adrenergic receptors undergo a conformational change, leading to the activation of a stimulatory G protein (Gs).[9] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9] this compound, as a competitive antagonist, binds to the receptor but does not induce this conformational change, thereby blocking the signaling cascade.

Caption: β-Adrenergic receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps involved in a radioligand displacement assay to determine the binding affinity of this compound.

Caption: General workflow for a radioligand displacement assay.

Conclusion

This compound is a well-characterized, non-selective β-adrenergic receptor antagonist with high affinity for both β1 and β2 subtypes. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers investigating the pharmacology of this compound and related compounds. A thorough understanding of its mechanism of action at the molecular level is critical for the development of novel therapeutics targeting the β-adrenergic system. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual understanding of the underlying biological and methodological principles.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]

- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 5. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Beta blocker - Wikipedia [en.wikipedia.org]

- 7. Effect of a new beta-adrenergic blocker, l-bunolol, on blood pressure and on the renin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 10. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

Unraveling the Downstream Cascade: A Technical Guide to the Bunolol Signaling Pathway

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth exploration of the molecular signaling pathway of bunolol, a non-selective beta-adrenergic receptor antagonist. Primarily targeting researchers, scientists, and professionals in drug development, this document details the downstream effects of this compound, focusing on its therapeutic action in the management of glaucoma and ocular hypertension. The guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade to facilitate a comprehensive understanding of this compound's mechanism of action.

Executive Summary

This compound, and its more active L-enantiomer levothis compound (B1674948), exerts its primary therapeutic effect by antagonizing beta-adrenergic receptors, particularly the beta-2 subtype prevalent in the ciliary body of the eye. This blockade initiates a cascade of intracellular events, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure (IOP). This guide will dissect this pathway, from receptor binding to the ultimate physiological response, providing the technical details necessary for advanced research and development.

Core Mechanism: Beta-Adrenergic Receptor Blockade

This compound is a non-selective beta-adrenergic antagonist, meaning it binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptors without activating them.[1] In the context of glaucoma treatment, its action on β2-adrenergic receptors in the ciliary epithelium is of paramount importance.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, activate a downstream signaling cascade. This compound competitively blocks this binding, thereby inhibiting the physiological signaling pathway.

Receptor Binding Affinity

The potency of this compound is defined by its high affinity for beta-adrenergic receptors. Quantitative analysis through radioligand binding assays has elucidated the binding characteristics of levothis compound, the pharmacologically active isomer of this compound.

| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value | Reference |

| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM | BenchChem Technical Guide |

| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM | BenchChem Technical Guide |

| Levothis compound | Beta-1 | Not Specified | Ki | 0.39 nM | BenchChem Technical Guide |

| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM | BenchChem Technical Guide |

| Levothis compound | Beta-1 | Recombinant Human | pKi | 8.40 | BenchChem Technical Guide |

| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 | BenchChem Technical Guide |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. pKi: -log(Ki)

The Downstream Signaling Cascade

The canonical beta-adrenergic signaling pathway is initiated by agonist binding, leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). This compound, as an antagonist, effectively curtails this cascade at its inception.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon agonist binding, the activated beta-2 adrenergic receptor couples with a stimulatory G-protein (Gs). This interaction triggers the Gs alpha subunit to exchange GDP for GTP, leading to its dissociation and subsequent activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to the second messenger cAMP.

This compound's blockade of the beta-2 adrenergic receptor prevents the activation of the Gs protein, thereby inhibiting adenylyl cyclase activity. This leads to a significant reduction in the intracellular concentration of cAMP in the ciliary epithelium.[1] This is the pivotal step in this compound's mechanism of action for lowering IOP.

Attenuation of Protein Kinase A (PKA) Activity

Cyclic AMP acts as a crucial second messenger by activating Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, releasing the active catalytic subunits. These catalytic subunits then phosphorylate various downstream protein substrates, leading to a cellular response.

By reducing intracellular cAMP levels, this compound effectively prevents the activation of PKA. This attenuation of PKA activity is a direct consequence of adenylyl cyclase inhibition and is central to the reduction in aqueous humor secretion.

Downstream Effectors and Physiological Response

The precise downstream substrates of PKA that regulate aqueous humor formation are still an area of active research. However, it is understood that the phosphorylation of key proteins involved in ion transport and water movement across the ciliary epithelium is a critical step. One potential, though not definitively proven, downstream effector is the aquaporin-4 (AQP4) water channel, whose trafficking and gating may be modulated by phosphorylation.[2][3]

By inhibiting PKA-mediated phosphorylation, this compound disrupts these transport processes, leading to a decrease in the secretion of aqueous humor into the anterior chamber of the eye. This ultimately results in a reduction of intraocular pressure. Clinical studies have consistently demonstrated the efficacy of levothis compound in lowering IOP.

| Concentration | Mean IOP Reduction | Study Duration | Reference |

| 0.5% Levothis compound | ~9.0 mmHg | 3 months | [4] |

| 1.0% Levothis compound | ~9.0 mmHg | 3 months | [4] |

| 0.5% Levothis compound | 27% (6-8 mmHg) | 2 years | [5] |

| 1.0% Levothis compound | 27% (6-8 mmHg) | 2 years | [5] |

| 0.25% Levothis compound | 6.2 mmHg | 3 months | [6] |

| 0.5% Levothis compound | 6.0 mmHg | 3 months | [6] |

Broader Downstream Effects

The impact of this compound's signaling pathway extends beyond the direct regulation of aqueous humor production. While specific data for this compound is limited, the modulation of the cAMP/PKA pathway can have broader effects on gene expression and the phosphorylation state of numerous proteins.

Gene Expression in the Ciliary Body

The ciliary epithelium expresses a wide array of genes involved in its diverse functions, including neuroendocrine and immunological processes.[7] The transcription factor cAMP response element-binding protein (CREB) is a well-known target of PKA. Upon phosphorylation by PKA, CREB can modulate the expression of genes containing cAMP response elements (CREs) in their promoters. By inhibiting PKA, this compound has the potential to alter the expression of CREB-responsive genes in the ciliary body, although specific gene targets related to aqueous humor dynamics are yet to be fully elucidated.

Phosphoproteomics

A comprehensive understanding of this compound's downstream effects would necessitate a phosphoproteomic approach to identify the full spectrum of proteins whose phosphorylation state is altered following treatment. Such an analysis would provide an unbiased view of the signaling networks impacted by beta-adrenergic blockade in the ciliary body and trabecular meshwork. While no such study has been published for this compound specifically, this remains a critical area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of this compound for beta-adrenergic receptors.

Objective: To determine the IC50 and Ki of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from guinea pig heart or lung, or recombinant cell lines).

-

Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radiolabeled antagonist like propranolol). Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity.

Objective: To determine the IC50 of this compound for the inhibition of isoproterenol-stimulated adenylyl cyclase activity.

Materials:

-

Cell membranes from ciliary epithelium or other cells expressing beta-adrenergic receptors.

-

Isoproterenol (agonist).

-

This compound.

-

ATP (substrate).

-

[α-³²P]ATP (tracer).

-

Assay buffer (containing ATP regenerating system, phosphodiesterase inhibitor like IBMX, MgCl₂, and buffer).

-

Dowex and alumina (B75360) columns for separating [³²P]cAMP.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In reaction tubes, combine cell membranes, varying concentrations of this compound, and a fixed concentration of isoproterenol. Pre-incubate for a short period.

-

Initiate Reaction: Start the reaction by adding the assay buffer containing ATP and [α-³²P]ATP. Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

-

Quantification: Elute the [³²P]cAMP from the alumina column and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of isoproterenol-stimulated activity at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

PKA Activity Assay and Western Blot for CREB Phosphorylation

These assays assess the downstream consequences of this compound's action on PKA activity.

Objective: To determine the effect of this compound on agonist-induced PKA activity and CREB phosphorylation.

Materials:

-

Cultured cells (e.g., ciliary epithelial cells).

-

Beta-adrenergic agonist (e.g., isoproterenol).

-

This compound.

-

For PKA Assay: PKA substrate (e.g., Kemptide), [γ-³²P]ATP, phosphocellulose paper.

-

For Western Blot: Lysis buffer, SDS-PAGE equipment, PVDF membrane, primary antibodies (anti-phospho-CREB, anti-total-CREB), HRP-conjugated secondary antibody, chemiluminescence substrate.

Procedure for PKA Activity Assay:

-

Cell Treatment and Lysis: Treat cells with agonist +/- this compound. Lyse the cells and collect the supernatant.

-

Kinase Reaction: Incubate the cell lysate with a PKA-specific substrate, [γ-³²P]ATP, and reaction buffer.

-

Separation: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the paper using a scintillation counter.

Procedure for Western Blot for CREB Phosphorylation:

-

Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a buffer containing phosphatase inhibitors.

-

Protein Quantification and SDS-PAGE: Determine protein concentration, and separate equal amounts of protein by SDS-PAGE.

-

Transfer and Blocking: Transfer proteins to a PVDF membrane and block with a suitable blocking agent (e.g., BSA or non-fat milk).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.

Conclusion

This compound's efficacy in the treatment of glaucoma is a direct result of its well-defined signaling pathway. As a non-selective beta-adrenergic antagonist, it effectively blocks the beta-2 adrenergic receptors in the ciliary epithelium, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the attenuation of PKA activity. This cascade culminates in a decreased rate of aqueous humor production, thereby lowering intraocular pressure. This technical guide provides a foundational understanding of these downstream effects, offering detailed protocols and quantitative data to aid researchers and drug development professionals in their ongoing efforts to refine and innovate treatments for ocular diseases. Further research, particularly in the areas of this compound-specific gene expression and phosphoproteomic changes, will undoubtedly provide deeper insights into the complete molecular footprint of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. AQP4 plasma membrane trafficking or channel gating is not significantly modulated by phosphorylation at COOH-terminal serine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Aquaporin-4 Subcellular Localization to Treat Central Nervous System Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levothis compound. A three-month efficacy study in the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levothis compound. A beta-adrenoceptor antagonist effective in the long-term treatment of glaucoma. The Levothis compound Study Group (Appended) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Gene expression and functional annotation of the human ciliary body epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Levobunolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of levobunolol (B1674948), a non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma. The document details the core synthetic pathways, experimental protocols, and quantitative yield data, serving as a critical resource for professionals in ophthalmic drug development and medicinal chemistry.

Introduction

Levothis compound hydrochloride is the levorotatory isomer of this compound and is significantly more potent than its dextrorotatory counterpart.[1] The synthesis of levothis compound in its enantiomerically pure form is crucial for its therapeutic efficacy. Modern synthetic methods focus on achieving high yield and high optical purity, primarily through a regioselective substitution reaction.[1][2] This guide will focus on the most common and efficient synthesis route, starting from 5-hydroxy-1-tetralone (B126574).

Core Synthesis Pathway

The predominant synthetic route to levothis compound hydrochloride involves a two-step process:

-

Synthesis of the Intermediate: A substitution reaction between 5-hydroxy-1-tetralone and S-1-tert-butyl-epoxy methylamine (B109427).

-

Acidification: Conversion of the resulting free base intermediate to its hydrochloride salt, levothis compound hydrochloride.

This pathway is favored for its efficiency and high regioselectivity, which minimizes the formation of side products and simplifies purification.[1][2]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of levothis compound hydrochloride using the described pathway. Variations in yield can be attributed to differences in reaction conditions, purification methods, and scale.

| Starting Materials | Key Reagents | Solvent(s) | Reported Yield (%) | Optical Purity (ee) | Reference |

| 5-hydroxy-1-tetralone, S-1-tert-butyl-epoxy methylamine | Sodium hydroxide (B78521) | Methanol | 73.1 | >99% | [Chinese Journal of Medicinal Chemistry] |

| 5-hydroxy-1-tetralone, S-1-tert-butyl-epoxy methylamine | - | Ethanol (B145695) | 87.3 | >99% | [Benchchem] |

| Levothis compound free base | Hydrogen chloride | Toluene (B28343), Ethanol | 51 | - | [US Patent 5426227A] |

| 5-hydroxy-1-tetralone, S-1-tert-butyl-epoxy methylamine | Alkaline agent | Ethanol | 84.2 - 87.3 | >99% | [US Patent 10611721B2] |

Detailed Experimental Protocols

The following protocols are synthesized from various sources to provide a detailed methodology for the synthesis of levothis compound hydrochloride.

Step 1: Synthesis of S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone (Levothis compound free base)

This step involves the nucleophilic substitution reaction between the hydroxyl group of 5-hydroxy-1-tetralone and the epoxide ring of S-1-tert-butyl-epoxy methylamine.

Materials:

-

5-hydroxy-1-tetralone

-

S-1-tert-butyl-epoxy methylamine

-

Sodium hydroxide (or other suitable alkaline agent)

-

Methanol (or other suitable alcohol solvent)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 8.1 g of 5-hydroxy-1-tetralone and 2 g of sodium hydroxide in 39.5 g of methanol.[3]

-

To this solution, add 6.44 g of S-tert-butyl-epoxypropylamine.[3]

-

Stir the reaction mixture at 20°C for 12 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Upon completion of the reaction, evaporate the solvent under reduced pressure.[1][3]

-

Extract the residue with a 1:1 mixture of ethyl acetate and water.[3]

-

Separate the organic layer and evaporate it to dryness to obtain the crude intermediate product, S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone.[3]

-

If necessary, the crude product can be purified by column chromatography.[1]

Step 2: Synthesis of Levothis compound Hydrochloride

This final step involves the acidification of the free base to form the stable hydrochloride salt.

Materials:

-

S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone (from Step 1)

-

Ethanol

-

Hydrogen chloride (as a solution in ethanol)

-

Toluene (optional, for washing)

Procedure:

-

Dissolve the crude or purified intermediate from the previous step in ethanol.[1]

-

Add a stoichiometric amount of a solution of hydrogen chloride in ethanol (e.g., 60 mL of a 1 mol/L solution) to the mixture.[3]

-

Stir the mixture at a controlled temperature (e.g., 20°C to 35°C) for 1 hour to facilitate the precipitation of the hydrochloride salt.[2][3]

-

Cool the mixture to below 10°C and maintain this temperature for one hour to ensure complete precipitation.[4]

-

Wash the filter cake with a cold solvent, such as toluene or fresh ethanol, to remove impurities.[1][4]

-

Recrystallize the obtained solid from ethanol to achieve high purity.[3][4]

-

Dry the final product, levothis compound hydrochloride, under a vacuum.[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the levothis compound hydrochloride synthesis process.

Caption: A flowchart illustrating the key stages in the chemical synthesis of levothis compound hydrochloride.

Conclusion

The synthesis of levothis compound hydrochloride via the reaction of 5-hydroxy-1-tetralone and S-1-tert-butyl-epoxy methylamine followed by acidification is a well-established and efficient method. By carefully controlling reaction conditions and purification procedures, high yields and excellent enantiomeric purity can be achieved. This guide provides a foundational understanding of the synthesis, offering detailed protocols and quantitative data to support research and development in ophthalmic pharmaceuticals.

References

The Core Structure-Activity Relationship of Bunolol: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Pharmacological and Structural Determinants of Beta-Adrenergic Blockade

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bunolol, a non-selective beta-adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the critical chemical moieties responsible for its pharmacological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent, non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors with similar high affinity.[1] Its primary clinical application is in the management of glaucoma and ocular hypertension, where it reduces intraocular pressure by decreasing the production of aqueous humor in the ciliary body, a process mediated by β2 receptors.[1] The therapeutic efficacy of this compound resides predominantly in its levorotatory stereoisomer, levothis compound (B1674948), which is significantly more potent than its dextrorotatory counterpart.[2]

This compound, like other aryloxypropanolamine beta-blockers, exerts its effect by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. This blockade prevents the activation of the Gs protein-coupled signaling cascade, thereby inhibiting the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase.

Core Structure-Activity Relationships of this compound

The pharmacological activity of this compound and its analogs is dictated by the interplay of three key structural components: the aromatic ring system, the oxypropanolamine side chain, and the substituent on the amino group.

The Aromatic Moiety: 3,4-Dihydro-1(2H)-naphthalenone

The 3,4-dihydro-1(2H)-naphthalenone ring system of this compound is a crucial feature for its high-affinity binding to beta-adrenergic receptors. Modifications to this bicyclic structure can significantly impact potency and selectivity. While specific quantitative data for a wide range of this compound analogs with aromatic modifications are not extensively available in publicly accessible literature, general principles from related aryloxypropanolamine beta-blockers can be applied:

-

Substitution Pattern: The position of the oxypropanolamine side chain on the aromatic ring is critical. In this compound, the attachment at the 5-position of the naphthalenone ring is optimal for activity.

-

Ring Substituents: Introduction of various substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby influencing receptor affinity and selectivity. For other beta-blockers, it has been shown that ortho- and meta-substitutions on the aromatic ring can increase activity, while para-substitution may shift selectivity towards cardiovascular receptors.[3]

The Oxypropanolamine Side Chain: A Stereochemical Imperative

The -(O-CH2-CH(OH)-CH2-NH)- side chain is a hallmark of most potent beta-blockers.

-

Stereochemistry: The hydroxyl group on the second carbon of the propanolamine (B44665) chain is essential for high-affinity binding. The absolute configuration of this chiral center is a major determinant of activity. For this compound, the (S)-enantiomer (levothis compound) is substantially more active than the (R)-enantiomer. This stereoselectivity is a common feature among beta-blockers and highlights the specific three-dimensional arrangement required for effective interaction with the receptor's binding pocket.

-

Side Chain Length and Composition: The length and composition of the linker between the aromatic ring and the amino group are optimized in the oxypropanolamine structure. Alterations, such as replacing the ether oxygen with other atoms, generally lead to a decrease in activity.

The Amino Substituent: Influence on Potency and Selectivity

The nature of the substituent on the nitrogen atom plays a pivotal role in determining the potency and, to some extent, the selectivity of beta-blockers.

-

Bulkiness: A branched alkyl group, such as the tert-butyl group found in this compound, is generally optimal for high beta-adrenergic blocking activity. This bulky group is thought to interact favorably with a hydrophobic pocket in the receptor.

-

Intrinsic Sympathomimetic Activity (ISA): this compound is characterized as a beta-blocker without intrinsic sympathomimetic activity.[4] This means it does not partially activate the receptor upon binding. The nature of the aromatic ring and its substituents are the primary determinants of ISA.

Quantitative Analysis of this compound's Receptor Affinity

The binding affinity of levothis compound for β1 and β2 adrenergic receptors has been quantified through radioligand binding assays, demonstrating its non-selective, high-potency profile.

| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value |

| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM |

| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM |

| Levothis compound | Beta-1 | Not Specified | Ki | 0.39 nM |

| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM |

| Levothis compound | Beta-1 | Recombinant Human | pKi | 8.40 |

| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. pKi is the negative logarithm of the Ki value.[1]

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., a this compound analog) by measuring its ability to compete with a known radiolabeled ligand for binding to beta-adrenergic receptors.

4.1.1. Materials:

-

Membrane Preparation: Cell membranes from tissues or cultured cells expressing the target β-adrenergic receptors (e.g., guinea pig heart for β1, guinea pig lung for β2, or recombinant cell lines).

-

Radioligand: A suitable radiolabeled antagonist with high affinity for β-receptors (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol).

-

Competitor Ligand: A series of dilutions of the unlabeled test compound (this compound analog).

-

Assay Buffer: e.g., Tris-HCl buffer with MgCl2.

-

Wash Buffer: Cold assay buffer.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Counter.

4.1.2. Procedure:

-

Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a standard non-labeled antagonist like propranolol).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The filter will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4.1.3. Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay measures the ability of a this compound analog to antagonize the agonist-stimulated production of cAMP.

4.2.1. Materials:

-

Cell Line: A cell line expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Cell Culture Medium and Reagents.

-

Agonist: A known beta-adrenergic agonist (e.g., isoproterenol).

-

Test Compound: The this compound analog.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., based on HTRF, ELISA, or other detection methods).

-

Multi-well Plates.

-

Plate Reader compatible with the chosen assay kit.

4.2.2. Procedure:

-

Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and replace it with assay buffer containing various concentrations of the this compound analog. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the beta-adrenergic agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a time sufficient to induce cAMP production (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

4.2.3. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound analog concentration.

-

Perform a non-linear regression analysis to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

In Vivo Hypotensive Activity in Rats

This protocol outlines the measurement of blood pressure in rats to assess the in vivo efficacy of this compound analogs.

4.3.1. Animals and Housing:

-

Species: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

4.3.2. Blood Pressure Measurement (Tail-Cuff Method):

-

Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

-

Procedure: Place the conscious rat in a restrainer. Place an inflatable cuff and a sensor at the base of the tail. Inflate the cuff to occlude blood flow and then slowly deflate it. The sensor detects the return of blood flow, allowing for the measurement of systolic blood pressure.

-

Data Collection: Take multiple readings for each animal at each time point and average them to obtain a reliable measurement.

4.3.3. Experimental Protocol:

-

Baseline Measurement: Measure the baseline blood pressure of all rats before drug administration.

-

Drug Administration: Administer the this compound analog or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Post-Dose Measurements: Measure blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the hypotensive effect.

4.3.4. Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal at each time point.

-

Compare the blood pressure changes in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing Key Pathways and Workflows

Beta-Adrenergic Signaling Pathway and this compound's Antagonism

Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro SAR Screening

Caption: A streamlined workflow for the in vitro screening of this compound analogs.

Conclusion

References

A Technical Guide to the Solubility of Bunolol Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of bunolol hydrochloride in various solvents, a critical physicochemical property for its research and development. This document details quantitative solubility data, experimental protocols for solubility determination, and the underlying mechanism of action to support formulation development, preclinical studies, and analytical method development.

Core Physicochemical Properties and Solubility Data

This compound hydrochloride is a non-selective beta-adrenergic receptor antagonist. Its hydrochloride salt form enhances its aqueous solubility, a key characteristic for its formulation, particularly in ophthalmic solutions.

Quantitative Solubility of this compound Hydrochloride

The following table summarizes the solubility of this compound hydrochloride in a range of common laboratory solvents. This data is essential for selecting appropriate solvent systems for various research applications, from in vitro assays to formulation studies.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | > 300 |

| Water | Not Specified | 50 (requires ultrasonic) |

| Methanol | Not Specified | Soluble |

| Ethanol | 25 | 24 |

| Ethanol | Not Specified | ~11 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 62.5 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~16 |

| Dimethylformamide (DMF) | Not Specified | ~14 |

| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~5 |

Mechanism of Action: Beta-Adrenergic Blockade in Glaucoma

This compound hydrochloride's therapeutic effect in the treatment of glaucoma stems from its role as a non-selective beta-adrenergic antagonist. It primarily targets beta-2 adrenergic receptors located in the ciliary epithelium of the eye. The blockade of these receptors leads to a reduction in the production of aqueous humor, the fluid within the eye. This decrease in aqueous humor formation subsequently lowers intraocular pressure (IOP), a major risk factor for the progression of glaucoma.[1][2]

The signaling pathway initiated by the activation of beta-2 adrenergic receptors in the ciliary body involves the Gs alpha subunit of a G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP then activate Protein Kinase A (PKA), which is believed to phosphorylate downstream targets that ultimately lead to the secretion of aqueous humor. By blocking the initial binding of adrenergic agonists to the beta-2 receptor, this compound hydrochloride effectively inhibits this entire cascade, resulting in decreased aqueous humor production.

Experimental Protocols for Solubility Determination

Accurate determination of this compound hydrochloride's solubility is fundamental for research and development. The following protocols outline established methodologies.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[3]

Apparatus:

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance (λmax).

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound hydrochloride in the specific solvent at the tested temperature.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound hydrochloride.

High-Throughput Screening (HTS) Methods for Kinetic Solubility

For earlier stages of drug discovery, kinetic solubility measurements are often employed for higher throughput. These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is determined, often by nephelometry (light scattering) or UV spectroscopy. While providing a rapid assessment, it's important to note that kinetic solubility values may differ from equilibrium solubility.

References

In Vitro Stability and Degradation of Bunolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunolol is a non-selective beta-adrenergic receptor antagonist primarily used in the management of glaucoma.[1] The stability of a pharmaceutical compound like this compound is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. Understanding the degradation pathways and the formation of degradation products is paramount for developing stable formulations and robust analytical methods. This technical guide provides a comprehensive overview of the in vitro stability of this compound, its potential degradation products, and the methodologies employed to assess its stability profile. While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information on its levo-isomer, levothis compound (B1674948), and related beta-blockers to provide a predictive and practical framework.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound, which contains a secondary alcohol, a secondary amine, an ether linkage, and a ketone within a tetralone ring system, several degradation pathways can be anticipated under stress conditions.[2]

-

Hydrolysis: The ether linkage in the phenoxypropanolamine side chain is a likely site for hydrolysis under both acidic and basic conditions. This would result in the cleavage of the side chain from the tetralone ring.

-

Oxidation: The secondary amine and the secondary alcohol on the side chain are susceptible to oxidation, potentially leading to the formation of N-oxides, N-dealkylated products, or a ketone.

-

Photolysis: The naphthalenone chromophore in this compound suggests a potential for photodegradation, which could lead to cleavage of the side chain and modifications to the aromatic ring system.

-

Thermal Degradation: Elevated temperatures are expected to accelerate hydrolysis and oxidation reactions.

One of the primary metabolic degradation products of levothis compound (the levo-isomer of this compound) is dihydrolevothis compound, which is formed by the reduction of the ketone group.[3] Dihydrolevothis compound is an active metabolite with pharmacological potency equivalent to the parent compound.[3]

Quantitative Data Summary

Table 1: Illustrative Template for Summarizing Forced Degradation Data for this compound [4]

| Stress Condition | Parameters | Time (hours) | This compound Assay (% Remaining) | Major Degradation Product(s) (Relative % Area) | Total Impurities (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 | Data | Data | Data |

| 60°C | 48 | Data | Data | Data | |

| Base Hydrolysis | 0.1 M NaOH | 24 | Data | Data | Data |

| 60°C | 48 | Data | Data | Data | |

| Oxidative | 3% H₂O₂ | 24 | Data | Data | Data |

| Room Temp. | 48 | Data | Data | Data | |

| Thermal | 80°C (Dry Heat) | 48 | Data | Data | Data |

| Photolytic | ICH Q1B Light Exposure | 24 | Data | Data | Data |

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Product | Chemical Structure |

| Metabolic Reduction | Dihydrolevothis compound | C₁₇H₂₇NO₃[5][6][7] |

| Acid/Base Hydrolysis | 5-hydroxy-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₁₀O₂ |

| Oxidation | This compound N-oxide | C₁₇H₂₅NO₄ |

| Oxidation | N-dealkylated this compound | C₁₃H₁₇NO₃ |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of this compound, adapted from general guidelines and protocols for similar compounds.[2][4]

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to facilitate the development of a stability-indicating analytical method.[4]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or water.[2]

-

Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 24-48 hours.[2]

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 60°C for 24-48 hours.[2]

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24-48 hours.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours. For the solution state, incubate the stock solution at 80°C for 48 hours.[2]

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating and quantifying this compound from its degradation products.[8]

Chromatographic Conditions (A starting point for development):

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH adjusted to 3.0) and acetonitrile.[4]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV spectrum of this compound (e.g., around 258 nm).[4][8]

-

Column Temperature: 30°C[4]

-

Injection Volume: 20 µL[4]

Validation Parameters (as per ICH guidelines):

-

Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate selectivity.

-

Linearity: Establish a linear relationship between concentration and response over a defined range.

-

Accuracy: Determine the closeness of test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Signaling Pathway

This compound, as a non-selective beta-adrenergic antagonist, blocks the binding of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade that involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3]

Caption: this compound's mechanism of action via beta-adrenergic receptor blockade.

Experimental Workflow

The general workflow for investigating the in vitro stability of this compound involves subjecting the drug substance to various stress conditions and analyzing the resulting samples to identify and quantify degradation products.

Caption: General workflow for forced degradation studies of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dihydrolevothis compound | C17H27NO3 | CID 5460507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. File:Dihydrolevothis compound.svg - Wikipedia [en.wikipedia.org]

- 7. Dihydrolevothis compound | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Stereoselective Profile of Bunolol: A Comparative Analysis of Levobunolol and its Dextro-Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive pharmacological comparison of levobunolol (B1674948), the levorotatory isomer of this compound, and its dextrorotatory counterpart. Levothis compound is a potent, non-selective beta-adrenergic receptor antagonist widely utilized in the management of glaucoma and ocular hypertension. Its clinical efficacy is primarily attributed to its levo-isomer, which exhibits significantly greater pharmacological activity. This document delves into the stereoselective differences in receptor binding, functional activity, and therapeutic effects of the two isomers, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Pharmacological Differences: A Quantitative Overview

The pharmacological activity of this compound resides almost exclusively in its levo-isomer, levothis compound.[1][2][3] Clinical and preclinical studies have consistently demonstrated that levothis compound is substantially more potent as a beta-adrenergic antagonist than its dextro-isomer.[1][2][3]

Receptor Binding Affinity

The affinity of levothis compound and its dextro-isomer for beta-1 (β1) and beta-2 (β2) adrenergic receptors has been characterized through radioligand binding assays. Levothis compound demonstrates high, non-selective affinity for both receptor subtypes. In contrast, the dextro-isomer exhibits significantly weaker binding.

| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value |

| Levothis compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM |

| Levothis compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM |

| Levothis compound | Beta-1 | Recombinant Human | pKi | 8.40 |

| Levothis compound | Beta-2 | Recombinant Human | pKi | 9.26 |

| Levothis compound | Beta-1 | Not Specified | Ki | 0.39 nM |

| Levothis compound | Beta-2 | Not Specified | Ki | 0.36 nM |

| Dextro-bunolol | Beta-2 | Rat Lung Homogenates | Relative Affinity | ~50 times weaker than levothis compound |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Functional Activity

The significant difference in receptor binding affinity translates to a marked disparity in functional beta-blocking activity. Levothis compound is reported to be over 60 times more potent in its beta-blocking activity than its dextro-isomer.[1][2][3] This stereoselectivity is the primary reason for the exclusive clinical use of the levo-enantiomer.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Levothis compound exerts its therapeutic effect by competitively blocking beta-adrenergic receptors in the ciliary body of the eye. This antagonism prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, thereby inhibiting the activation of adenylyl cyclase. The subsequent reduction in intracellular cyclic AMP (cAMP) leads to a decrease in aqueous humor production and, consequently, a lowering of intraocular pressure (IOP).

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the methodology for determining the binding affinity (Ki) of levothis compound and its dextro-isomer for β1 and β2-adrenergic receptors.

1. Membrane Preparation:

-

Tissues rich in the target receptor (e.g., guinea pig heart for β1, guinea pig lung for β2) or cells recombinantly expressing human β1 or β2 receptors are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the prepared membranes.

-

Increasing concentrations of the unlabeled competitor (levothis compound or dextro-bunolol) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

-

The reaction is incubated to equilibrium (e.g., 60-120 minutes at 25°C).

3. Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of β-adrenergic receptor blockade by quantifying the inhibition of adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Cells expressing β-adrenergic receptors are cultured to confluency.

-

Cells are pre-incubated with varying concentrations of levothis compound or dextro-bunolol.

-

The cells are then stimulated with a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

2. Cell Lysis and cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

3. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentration in the samples is determined from the standard curve.

-

The data is plotted to determine the inhibitory effect of the this compound isomers on agonist-stimulated cAMP production.

In Vivo Measurement of Intraocular Pressure (IOP) in Rabbits

This protocol describes the methodology for assessing the IOP-lowering effects of levothis compound and its dextro-isomer in an animal model.

1. Animal Model:

-

New Zealand White rabbits are commonly used for this purpose.

-

Baseline IOP is measured in both eyes using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer).

2. Drug Administration:

-

A single drop of the test compound (levothis compound, dextro-bunolol, or vehicle control) is administered topically to one eye of each rabbit. The contralateral eye often serves as a control.

3. IOP Measurement:

-

IOP is measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

The animal is gently restrained to minimize stress, which can affect IOP readings. For some tonometry methods, a topical anesthetic may be applied.

4. Data Analysis:

-

The change in IOP from baseline is calculated for each eye at each time point.

-

The IOP-lowering effect of the test compounds is compared to the vehicle control.

Conclusion

The pharmacological profile of this compound is characterized by a high degree of stereoselectivity, with the levo-isomer, levothis compound, being the predominantly active component. Quantitative data from receptor binding and functional assays unequivocally demonstrate the superior potency of levothis compound as a non-selective beta-adrenergic antagonist compared to its dextro-isomer. This profound difference in activity underscores the importance of stereochemistry in drug design and development and provides the rationale for the exclusive use of levothis compound in clinical practice for the management of glaucoma and ocular hypertension. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of beta-adrenergic antagonists and their therapeutic applications.

References

Physicochemical Properties of Levobunolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Levobunolol (B1674948) hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the therapeutic management of open-angle glaucoma and ocular hypertension. Its efficacy in reducing intraocular pressure (IOP) stems from its ability to decrease the production of aqueous humor. This technical guide provides a comprehensive overview of the core physicochemical properties of levothis compound hydrochloride, offering detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Data

The fundamental physicochemical characteristics of levothis compound hydrochloride are pivotal for its formulation, stability, and bioavailability. These properties are summarized in the tables below.

Chemical Identity and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride | [1][2] |

| Molecular Formula | C₁₇H₂₅NO₃ · HCl | [2] |

| Molecular Weight | 327.85 g/mol | [1][2] |

| CAS Number | 27912-14-7 | [2][3] |

| Appearance | Fine, white to off-white crystalline powder | [1][4] |

| Melting Point | 209-211 °C | [1][5] |

Solubility and Dissociation

| Property | Value | Reference(s) |

| Solubility in Water | > 300 mg/mL (at 25°C) | [1][6] |

| Solubility in Ethanol | 24 mg/mL (at 25°C) | [1][4] |

| Solubility in Methanol | Soluble | [1][5] |

| pKa | Approximately 9.32 | [1][4] |

| Partition Coefficient (Log P) | 2.1 - 2.4 (for levothis compound free base) | [7] |

Note on Partition Coefficient: The provided Log P value is for the free base form, levothis compound. The hydrochloride salt is significantly more water-soluble and would exhibit a lower Log P value.

Mechanism of Action: Beta-Adrenergic Blockade

Levothis compound hydrochloride is a non-cardioselective beta-adrenoceptor antagonist, exhibiting similar potency at both beta-1 and beta-2 adrenergic receptors.[1] In the eye, its primary therapeutic effect is the reduction of intraocular pressure. This is achieved through the blockade of beta-2 adrenergic receptors located on the ciliary epithelium.[1] The binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these G-protein coupled receptors (GPCRs) typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent production of aqueous humor. By antagonizing these receptors, levothis compound hydrochloride inhibits this signaling cascade, thereby reducing the rate of aqueous humor formation and lowering intraocular pressure.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of levothis compound hydrochloride are outlined below.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the levothis compound hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal.

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

Reporting: The melting point is reported as a range.

Determination of Solubility (Shake-Flask Method)

Principle: Solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature and then measuring the concentration of the dissolved solute.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of levothis compound hydrochloride to a vial containing a known volume of the desired solvent (e.g., distilled water, ethanol). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of levothis compound hydrochloride in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of levothis compound hydrochloride in the specific solvent at the tested temperature.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-